molecular formula C11H14N4O2 B14915721 4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one

4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one

Cat. No.: B14915721
M. Wt: 234.25 g/mol
InChI Key: XRDHSVSJRDAJOV-UHFFFAOYSA-N
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Description

4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one is a complex organic compound that features a piperazine ring substituted with a methyl group and an aminopicolinoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to improve yield and selectivity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the piperazine ring .

Scientific Research Applications

4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

4-(6-aminopyridine-2-carbonyl)-3-methylpiperazin-2-one

InChI

InChI=1S/C11H14N4O2/c1-7-10(16)13-5-6-15(7)11(17)8-3-2-4-9(12)14-8/h2-4,7H,5-6H2,1H3,(H2,12,14)(H,13,16)

InChI Key

XRDHSVSJRDAJOV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=NC(=CC=C2)N

Origin of Product

United States

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